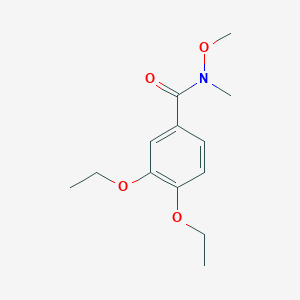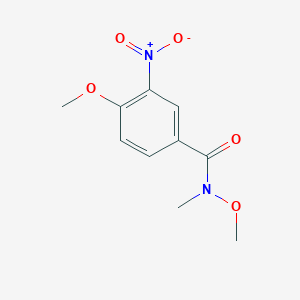![molecular formula C13H16N2O3S B6340100 [2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol CAS No. 1221341-08-7](/img/structure/B6340100.png)
[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol, commonly referred to as MSPI, is a synthetic compound with a wide range of potential applications in the scientific research field. MSPI is an organosulfur compound, which is composed of an imidazole ring, a methanesulfonyl group, and a phenylethyl group. It has been used in various studies to investigate the effects of sulfur-containing compounds on biological systems. MSPI is a versatile compound that can be used in a variety of experiments, including those involving drug delivery, enzymatic catalysis, and signal transduction.
Scientific Research Applications
MSPI has been used in a variety of scientific research applications, including drug delivery, enzymatic catalysis, and signal transduction. For example, MSPI has been used to study the effects of sulfur-containing compounds on the structure and function of proteins and enzymes. In addition, MSPI has been used to study the effects of sulfur-containing compounds on the structure and function of cell membranes. Furthermore, MSPI has been used to study the effects of sulfur-containing compounds on the regulation of gene expression.
Mechanism of Action
The mechanism of action of MSPI is not fully understood. However, it is believed that the compound binds to proteins and enzymes in the cell, resulting in changes in their structure and function. In addition, MSPI may interact with cell membranes, resulting in changes in their structure and function. Finally, MSPI may interact with gene regulatory proteins, resulting in changes in gene expression.
Biochemical and Physiological Effects
MSPI has been studied for its biochemical and physiological effects. In particular, studies have shown that MSPI can inhibit the activity of enzymes involved in the synthesis of proteins and lipids. In addition, MSPI has been shown to inhibit the activity of enzymes involved in the breakdown of proteins and lipids. Furthermore, MSPI has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates.
Advantages and Limitations for Lab Experiments
The use of MSPI in laboratory experiments has several advantages. First, MSPI is relatively stable and can be stored at room temperature. Second, MSPI can be used in a variety of experimental conditions. Third, MSPI is relatively inexpensive and can be easily obtained from chemical suppliers.
The use of MSPI in laboratory experiments also has several limitations. First, MSPI is not water soluble and must be dissolved in organic solvents. Second, MSPI is relatively toxic and should be handled with caution. Third, MSPI is not readily available in large quantities and must be synthesized in the laboratory.
Future Directions
MSPI is a promising compound for further research. In particular, further studies should be conducted to determine the effects of MSPI on other biological systems, such as the immune system, the nervous system, and the cardiovascular system. In addition, further studies should be conducted to determine the effects of MSPI on gene expression and signal transduction pathways. Finally, further studies should be conducted to determine the effects of MSPI on drug delivery and drug metabolism.
Synthesis Methods
MSPI can be synthesized through a three-step process. The first step involves the reaction of 1-phenylethyl-1H-imidazole-5-carboxylic acid and 2-methanesulfonyl-1H-imidazole-5-carboxylic acid in aqueous solution. This reaction produces a mixture of the two carboxylic acids, which is then heated and treated with anhydrous sodium sulfite. This reaction results in the formation of the desired product, 2-methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol.
properties
IUPAC Name |
[2-methylsulfonyl-3-(1-phenylethyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-10(11-6-4-3-5-7-11)15-12(9-16)8-14-13(15)19(2,17)18/h3-8,10,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMXOCLHUXWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CN=C2S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
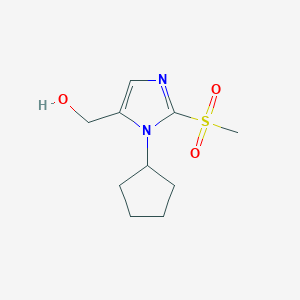
![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
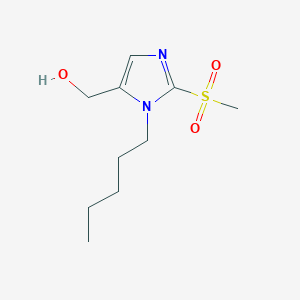
![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)
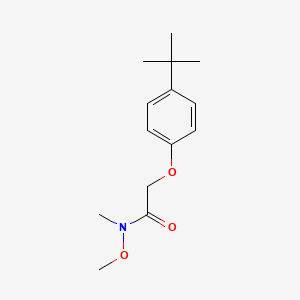
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)
